4-[({2-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate
Overview
Description
4-[({2-[(isobutylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17360725 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties
The compound's isomers, similar to ibuprofen, demonstrate varying biological activities. Studies have shown that the optical isomers of such compounds exhibit distinct pharmacological properties. For instance, the (+)-isomer of ibuprofen is found to be highly active in inhibiting prostaglandin synthetase systems, which is crucial in its anti-inflammatory and analgesic effects (Adams, Bresloff, & Mason, 1976).
Chemical Synthesis and Modification
The compound's derivatives have been synthesized and modified for various applications. The introduction of N-phenyl substituents to similar compounds, such as 4-aminostilbenes, leads to more planar ground-state geometries, resulting in altered photochemical behaviors. This modification has implications for the design and functionality of new molecules (Yang, Chiou, & Liau, 2002).
Application in Polymerization
The compound's analogs are used in supramolecular polymerization processes. The reactivity of the phenyl ester moiety in these compounds is critical in the polymerization process, contributing to the development of novel polymeric materials (de Greef et al., 2009).
Potential Therapeutic Applications
Derivatives of the compound have been explored for their potential therapeutic applications. For instance, certain phenyltriazolepropionic acids, which share a structural similarity, have demonstrated significant anti-inflammatory activity. This suggests potential therapeutic uses in conditions requiring anti-inflammatory agents (Buckler, Hartzler, Kurchacova, Nichols, & Phillips, 1978).
Biochemical Studies
The compound's derivatives have been studied for their biochemical properties. For example, studies on 4-amino-2-(substituted methyl)-2-butenoic acids, which are structurally related, have provided insights into enzyme inhibition mechanisms, offering valuable information for the development of new inhibitors (Silverman, Durkee, & Invergo, 1986).
Properties
IUPAC Name |
[4-[[2-(2-methylpropylcarbamoyl)phenyl]carbamoyl]phenyl] propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-4-19(24)27-16-11-9-15(10-12-16)20(25)23-18-8-6-5-7-17(18)21(26)22-13-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLCHWPVRGBWNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.